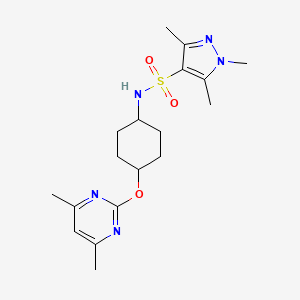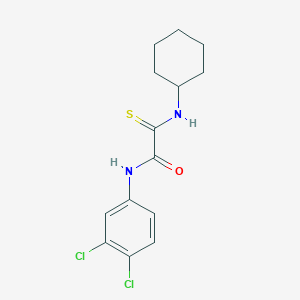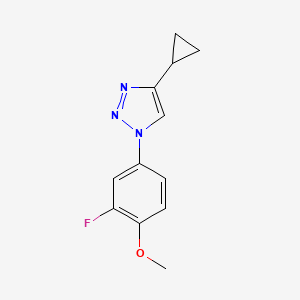![molecular formula C19H21N5O3S2 B2551328 N-(2-ethoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1223793-28-9](/img/structure/B2551328.png)
N-(2-ethoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-ethoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide" is a complex organic molecule that is likely to be of interest due to its potential biological activity, given the presence of a thiazolopyrimidinone core, which is a common feature in compounds with various pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, similar compounds with thiazolopyrimidinone and pyrimidine moieties have been synthesized and evaluated for their biological activities, such as anticancer properties .
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, starting from simple precursors. For example, the synthesis of a compound with antiproliferative activity involved the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, followed by chlorination and further condensation reactions . Another synthetic route for thiazolopyrimidinone derivatives used doubly electrophilic building blocks like 2-chloro-N-phenylacetamide, leading to the formation of the desired products with the elimination of by-products such as aniline . These methods suggest that the synthesis of the compound would also require careful selection of starting materials and reaction conditions to achieve the desired molecular architecture.
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed using single-crystal X-ray diffraction, which provides precise information about the geometric bond lengths and angles. Density functional theory (DFT) calculations are also used to optimize the geometry and compare with experimental data. For instance, the crystal structure of a related compound was determined to belong to the tetragonal system, and DFT calculations were used to compare the bond lengths and angles with X-ray diffraction values .
Chemical Reactions Analysis
The chemical reactivity of compounds with a thiazolopyrimidinone core can involve interactions with various reagents. For example, a compound containing an active methylene group reacted easily with carbon disulfide and phenyl isothiocyanate in the presence of sodium hydride, leading to further alkylation by alkyl halides . These reactions are indicative of the potential chemical transformations that the compound might undergo, which could be utilized in the synthesis of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are closely related to their molecular structure. The presence of different functional groups can influence properties like solubility, melting point, and stability. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated using DFT, providing insight into the compound's reactivity and interaction with biological targets. The molecular electrostatic potential (MEP) surface map can also be investigated to understand the distribution of electronic density, which is important for predicting intermolecular interactions .
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis and Bioactivity
Synthesis of Novel Heterocyclic Compounds : Research led by Abu‐Hashem et al. (2020) delves into the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showcasing their anti-inflammatory and analgesic properties. This work demonstrates the potential of such compounds in therapeutic applications, highlighting their inhibitory activity on COX-2 selectivity and their analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity of Thienopyrimidine Derivatives : Kerru et al. (2019) focused on synthesizing novel thienopyrimidine linked rhodanine derivatives, demonstrating significant antimicrobial potency against various bacterial and fungal strains. This research underscores the utility of thiazolopyrimidin derivatives in developing new antimicrobial agents (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019).
Alkoxyphthalimide Derivatives with Antimicrobial Potential : Dangi, Hussain, and Talesara (2011) explored the synthesis and biological evaluation of alkoxyphthalimide derivatives of 3-(4-substituted phenyl)-6,6-diphenyl-3,3a-dihydro-2H-imidazo[2,1-b]pyrazolo[3,4-d][1,3]thiazol-7(6H)-one. Their study adds to the understanding of the chemotherapeutic potential of such derivatives, opening avenues for further exploration in drug discovery (Dangi, Hussain, & Talesara, 2011).
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S2/c1-2-27-14-6-4-3-5-13(14)21-15(25)11-24-12-20-17-16(18(24)26)29-19(22-17)23-7-9-28-10-8-23/h3-6,12H,2,7-11H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIUIFUVXHRERF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Tert-butylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2551245.png)
![N-(4-methylthiazol-2-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2551247.png)
![(1S,5S,6R)-6-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B2551248.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide](/img/structure/B2551252.png)
![Dimethyl 2-[2-nitro-4-(piperidinosulfonyl)phenyl]-malonate](/img/structure/B2551253.png)
![methyl (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate](/img/no-structure.png)
![2,2,7,7-tetramethyl-N-(3-oxo-3-(thiazol-2-ylamino)propyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2551258.png)

![methyl 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromene-6-carboxylate](/img/structure/B2551261.png)
![2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2551262.png)



